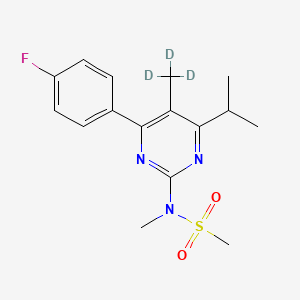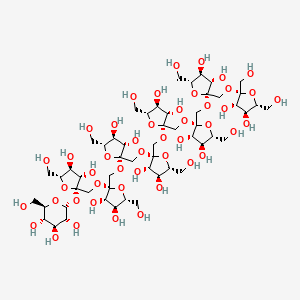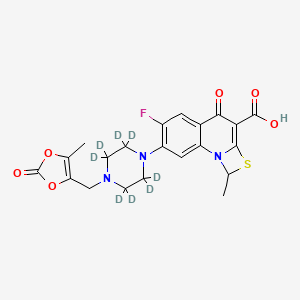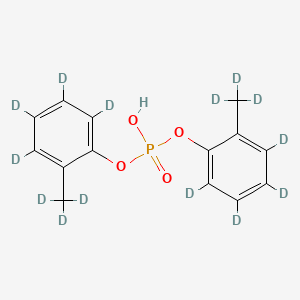
Mal-Phe-C4-Val-Cit-PAB-DMEA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-Phe-C4-Val-Cit-PAB-DMEA is a cleavable antibody-drug conjugate (ADC) linker that incorporates a Maleimide group. This compound is primarily used in the synthesis of ADCs, which are a class of biopharmaceutical drugs designed as targeted therapies for treating cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-Phe-C4-Val-Cit-PAB-DMEA involves multiple steps, starting with the preparation of individual components such as Maleimide, Phenylalanine, Valine, and Citric acid derivatives. These components are then linked together through a series of peptide bond formations and chemical reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the final product, which is crucial for its application in ADCs .
Análisis De Reacciones Químicas
Types of Reactions
Mal-Phe-C4-Val-Cit-PAB-DMEA undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of one functional group with another.
Cleavage Reactions: Where the compound is cleaved at specific sites to release the active drug
Common Reagents and Conditions
Common reagents used in these reactions include:
Reducing Agents: Such as dithiothreitol (DTT) for cleavage reactions.
Oxidizing Agents: For specific oxidation reactions.
Major Products Formed
The major products formed from these reactions are the active drug molecules that are linked to the antibody in ADCs. These products are designed to target and kill cancer cells specifically .
Aplicaciones Científicas De Investigación
Mal-Phe-C4-Val-Cit-PAB-DMEA has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in peptide synthesis.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Integral in the development of targeted cancer therapies through ADCs.
Industry: Used in the production of biopharmaceuticals and other high-value chemicals
Mecanismo De Acción
Mal-Phe-C4-Val-Cit-PAB-DMEA functions as a cleavable linker in ADCs. The Maleimide group allows it to bind to the antibody, while the cleavable linker ensures that the drug is released in the target cells. The cleavage occurs through enzymatic reactions, typically involving proteases, which are abundant in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Mal-Phe-C4-Val-Cit-PAB: Another cleavable linker used in ADCs.
Mal-Phe-C4-Val-Cit-PAB-DMA: A variant with a different amine group.
Uniqueness
Mal-Phe-C4-Val-Cit-PAB-DMEA is unique due to its specific cleavable linker design, which ensures efficient drug release in target cells. Its incorporation of the Maleimide group also provides strong and stable binding to antibodies, making it highly effective in ADC applications .
Propiedades
Fórmula molecular |
C37H50N8O8 |
|---|---|
Peso molecular |
734.8 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate |
InChI |
InChI=1S/C37H50N8O8/c1-24(2)33(43-30(46)9-5-7-25-12-16-28(17-13-25)45-31(47)18-19-32(45)48)35(50)42-29(8-6-20-40-36(38)51)34(49)41-27-14-10-26(11-15-27)23-53-37(52)44(4)22-21-39-3/h10-19,24,29,33,39H,5-9,20-23H2,1-4H3,(H,41,49)(H,42,50)(H,43,46)(H3,38,40,51)/t29-,33-/m0/s1 |
Clave InChI |
BEYGPHVYYUHOQW-ZQAZVOLISA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCNC)NC(=O)CCCC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-14-hydroxy-11-(hydroxymethyl)-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12428868.png)





![8-[(1E)-3,4-Dihydroxy-3-methylbut-1-EN-1-YL]-7-methoxychromen-2-one](/img/structure/B12428895.png)

![2,3,5,6-tetradeuterio-4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile](/img/structure/B12428907.png)



